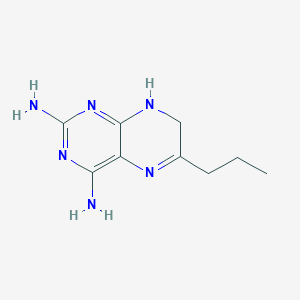
6-Propyl-7,8-dihydropteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propyl-7,8-dihydropteridine-2,4-diamine is a member of the pteridine family, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-7,8-dihydropteridine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazine-2-carboxamide with phosphoryl chloride and dimethylformamide to form 3-aminopyrazine-2-carbonitrile. This intermediate is then hydrogenated to yield 2-amino-3-aminomethylpyrazine, which undergoes cyclization to form the desired pteridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Propyl-7,8-dihydropteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridines.
Reduction: It can be reduced to form tetrahydropteridines.
Substitution: The amino groups at positions 2 and 4 can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles can be used to substitute the amino groups under appropriate conditions.
Major Products Formed
Oxidation: Pteridine derivatives.
Reduction: Tetrahydropteridine derivatives.
Substitution: Substituted pteridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Propyl-7,8-dihydropteridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Industry: The compound can be used in the synthesis of dyes and pigments due to its heterocyclic structure.
Wirkmechanismus
The mechanism of action of 6-Propyl-7,8-dihydropteridine-2,4-diamine involves its interaction with specific enzymes and molecular targets. For example, it can inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folate in prokaryotes. This inhibition occurs through the formation of a stable complex with the enzyme, preventing the synthesis of folate and thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6,7-diisopropylpteridine: This compound is similar in structure but has isopropyl groups instead of a propyl group.
6,7,7-Trimethyl-7,8-dihydropteridine-2,4-diamine: Another similar compound with trimethyl groups.
Uniqueness
6-Propyl-7,8-dihydropteridine-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its interaction with enzymes and other molecular targets, making it distinct from other pteridine derivatives.
Eigenschaften
CAS-Nummer |
50691-64-0 |
|---|---|
Molekularformel |
C9H14N6 |
Molekulargewicht |
206.25 g/mol |
IUPAC-Name |
6-propyl-7,8-dihydropteridine-2,4-diamine |
InChI |
InChI=1S/C9H14N6/c1-2-3-5-4-12-8-6(13-5)7(10)14-9(11)15-8/h2-4H2,1H3,(H5,10,11,12,14,15) |
InChI-Schlüssel |
FZBUHOHVXFTEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N=C(N=C2NC1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


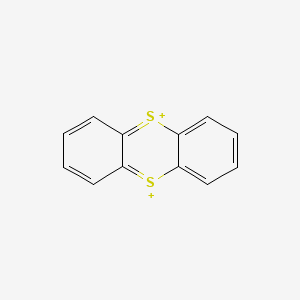
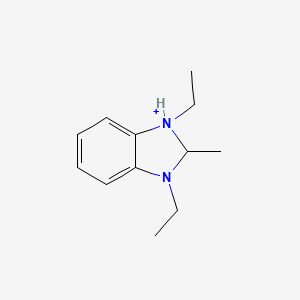
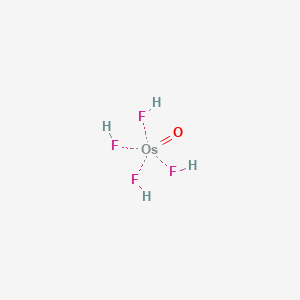
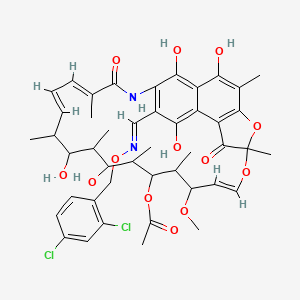

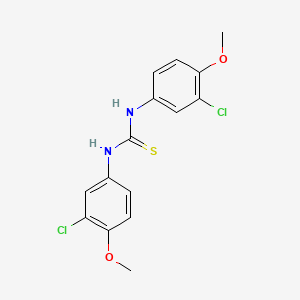
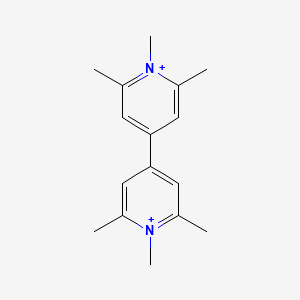
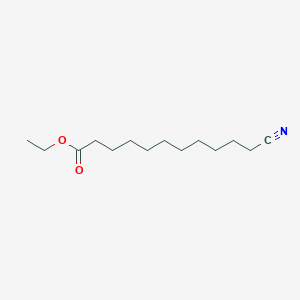
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
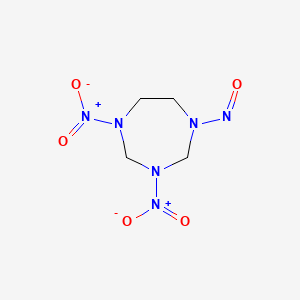
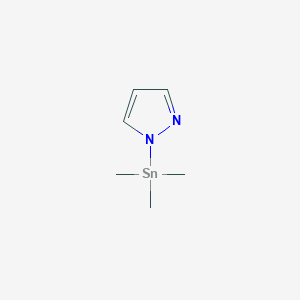
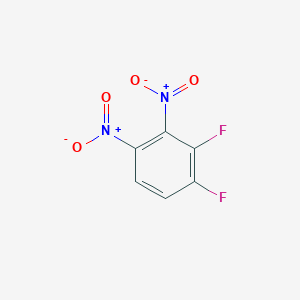
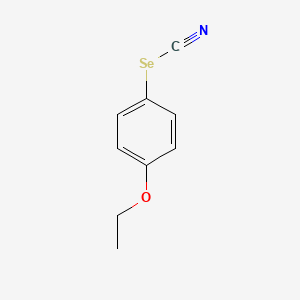
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
